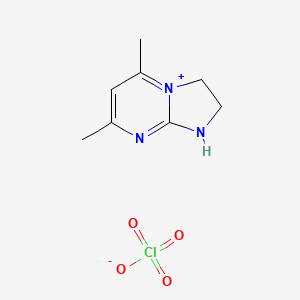
1H-Imidazo(1,2-a)pyrimidin-4-ium, 2,3-dihydro-5,7-dimethyl-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo(1,2-a)pyrimidin-4-ium, 2,3-dihydro-5,7-dimethyl-, perchlorate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes an imidazo ring fused to a pyrimidine ring, with additional methyl groups at the 5 and 7 positions. The perchlorate anion is associated with this compound, contributing to its overall stability and reactivity.
Preparation Methods
The synthesis of 1H-Imidazo(1,2-a)pyrimidin-4-ium, 2,3-dihydro-5,7-dimethyl-, perchlorate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations One common synthetic route includes the reaction of 2-aminopyrimidine with α-haloketones under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine coreThe final step involves the addition of perchloric acid to form the perchlorate salt .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1H-Imidazo(1,2-a)pyrimidin-4-ium, 2,3-dihydro-5,7-dimethyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the imidazo[1,2-a]pyrimidine core.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as dichloromethane or ethanol, and controlled temperature and pressure conditions.
Scientific Research Applications
1H-Imidazo(1,2-a)pyrimidin-4-ium, 2,3-dihydro-5,7-dimethyl-, perchlorate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazo(1,2-a)pyrimidin-4-ium, 2,3-dihydro-5,7-dimethyl-, perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and disrupting disease-related pathways. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, reducing the production of pro-inflammatory prostaglandins . Additionally, the compound’s unique structure allows it to interact with DNA and RNA, potentially affecting gene expression and cellular processes .
Comparison with Similar Compounds
1H-Imidazo(1,2-a)pyrimidin-4-ium, 2,3-dihydro-5,7-dimethyl-, perchlorate can be compared with other similar compounds, such as:
1H-Imidazo[1,2-a]pyrimidine: Lacks the additional methyl groups and perchlorate anion, resulting in different reactivity and stability.
2,3-Dihydro-1H-imidazo[2,1-a]isoquinolin-4-ium salts: These compounds have a similar imidazo core but differ in their ring fusion and substituents, leading to distinct biological activities.
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds have a benzene ring fused to the imidazo[1,2-a]pyrimidine core, offering different electronic and steric properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the perchlorate anion, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
35327-68-5 |
|---|---|
Molecular Formula |
C8H12ClN3O4 |
Molecular Weight |
249.65 g/mol |
IUPAC Name |
5,7-dimethyl-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-4-ium;perchlorate |
InChI |
InChI=1S/C8H11N3.ClHO4/c1-6-5-7(2)11-4-3-9-8(11)10-6;2-1(3,4)5/h5H,3-4H2,1-2H3;(H,2,3,4,5) |
InChI Key |
AXDQDPZPFWUASF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[N+]2CCNC2=N1)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















